molecular formula C17H18Cl4N3OPS B12791106 O-(2,4,5-Trichlorophenyl) P-(4-(4-chlorophenyl)-1-piperazinyl)-N-methylphosphonamidothioate CAS No. 7144-54-9

O-(2,4,5-Trichlorophenyl) P-(4-(4-chlorophenyl)-1-piperazinyl)-N-methylphosphonamidothioate

Cat. No.: B12791106
CAS No.: 7144-54-9
M. Wt: 485.2 g/mol
InChI Key: JJTYCQVEJBLOER-UHFFFAOYSA-N
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Description

O-(2,4,5-Trichlorophenyl) P-(4-(4-chlorophenyl)-1-piperazinyl)-N-methylphosphonamidothioate is a complex organophosphorus compound It is characterized by the presence of multiple chlorine atoms, a piperazine ring, and a phosphonamidothioate group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of O-(2,4,5-Trichlorophenyl) P-(4-(4-chlorophenyl)-1-piperazinyl)-N-methylphosphonamidothioate typically involves multiple steps:

    Formation of the Piperazine Derivative: The initial step involves the preparation of the 4-(4-chlorophenyl)-1-piperazine derivative. This can be achieved through the reaction of 4-chloroaniline with piperazine under controlled conditions.

    Introduction of the Phosphonamidothioate Group: The next step involves the introduction of the phosphonamidothioate group. This is typically done by reacting the piperazine derivative with a suitable phosphonamidothioate precursor under anhydrous conditions.

    Chlorination: The final step involves the chlorination of the compound to introduce the 2,4,5-trichlorophenyl group. This can be achieved using chlorinating agents such as thionyl chloride or phosphorus pentachloride.

Industrial Production Methods

Industrial production of this compound would likely involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the synthesis process. Additionally, stringent quality control measures are essential to ensure the purity and consistency of the final product.

Chemical Reactions Analysis

Types of Reactions

    Oxidation: The compound can undergo oxidation reactions, particularly at the sulfur atom in the phosphonamidothioate group. Common oxidizing agents include hydrogen peroxide and peracids.

    Reduction: Reduction reactions can occur at the nitrogen atoms in the piperazine ring. Reducing agents such as lithium aluminum hydride can be used.

    Substitution: The chlorine atoms in the phenyl rings can undergo nucleophilic substitution reactions. Reagents such as sodium methoxide or potassium tert-butoxide are commonly used.

Common Reagents and Conditions

    Oxidation: Hydrogen peroxide, peracids.

    Reduction: Lithium aluminum hydride, sodium borohydride.

    Substitution: Sodium methoxide, potassium tert-butoxide.

Major Products

    Oxidation: Formation of sulfoxides or sulfones.

    Reduction: Formation of secondary or tertiary amines.

    Substitution: Formation of substituted phenyl derivatives.

Scientific Research Applications

Chemistry

In chemistry, O-(2,4,5-Trichlorophenyl) P-(4-(4-chlorophenyl)-1-piperazinyl)-N-methylphosphonamidothioate is used as a reagent in various organic synthesis reactions. Its unique structure allows it to participate in complex chemical transformations, making it valuable for the synthesis of novel compounds.

Biology

In biological research, this compound is studied for its potential as an enzyme inhibitor. Its ability to interact with specific enzymes makes it a candidate for the development of new biochemical tools and therapeutic agents.

Medicine

In medicine, the compound is investigated for its potential pharmacological properties. Its interactions with biological targets suggest it could be developed into drugs for treating various diseases, including neurological disorders and infections.

Industry

In industrial applications, the compound is used in the development of advanced materials. Its unique chemical properties make it suitable for use in coatings, adhesives, and other specialty products.

Mechanism of Action

The mechanism of action of O-(2,4,5-Trichlorophenyl) P-(4-(4-chlorophenyl)-1-piperazinyl)-N-methylphosphonamidothioate involves its interaction with specific molecular targets. The compound can bind to enzymes and inhibit their activity, leading to various biological effects. The phosphonamidothioate group is particularly important for its binding affinity and specificity.

Comparison with Similar Compounds

Similar Compounds

  • O-(2,4,5-Trichlorophenyl) P-(4-(4-chlorophenyl)-1-piperazinyl)-N-methylphosphonamidate
  • O-(2,4,5-Trichlorophenyl) P-(4-(4-chlorophenyl)-1-piperazinyl)-N-methylphosphonamidothioate

Uniqueness

Compared to similar compounds, this compound is unique due to the presence of the phosphonamidothioate group. This group enhances its binding affinity and specificity, making it more effective in its applications. Additionally, the combination of multiple chlorine atoms and the piperazine ring contributes to its distinct chemical and biological properties.

Properties

CAS No.

7144-54-9

Molecular Formula

C17H18Cl4N3OPS

Molecular Weight

485.2 g/mol

IUPAC Name

N-[[4-(4-chlorophenyl)piperazin-1-yl]-(2,4,5-trichlorophenoxy)phosphinothioyl]methanamine

InChI

InChI=1S/C17H18Cl4N3OPS/c1-22-26(27,25-17-11-15(20)14(19)10-16(17)21)24-8-6-23(7-9-24)13-4-2-12(18)3-5-13/h2-5,10-11H,6-9H2,1H3,(H,22,27)

InChI Key

JJTYCQVEJBLOER-UHFFFAOYSA-N

Canonical SMILES

CNP(=S)(N1CCN(CC1)C2=CC=C(C=C2)Cl)OC3=CC(=C(C=C3Cl)Cl)Cl

Origin of Product

United States

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